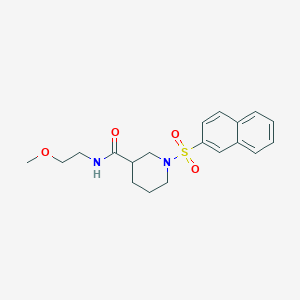
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as EFDP, is a synthetic compound that belongs to the piperazinecarboxamide class of drugs. This compound has gained significant attention in scientific research due to its potential therapeutic applications. EFDP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide may exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that plays a role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.
Biochemical and Physiological Effects
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In neurology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain. In psychiatry, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a role in the regulation of anxiety and mood. In oncology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is also relatively stable and has a long shelf-life, which makes it suitable for long-term experiments. However, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations. It is a relatively new compound, and its effects on humans are not fully understood. 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. In neurology, further studies are needed to investigate the potential neuroprotective effects of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in humans, particularly in the context of stroke and other neurodegenerative diseases. In psychiatry, further studies are needed to investigate the potential use of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide as an antidepressant and anxiolytic agent in humans. In oncology, further studies are needed to investigate the potential antitumor activity of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide in vivo, as well as its potential use in combination with other anticancer agents. Additionally, further studies are needed to investigate the potential side effects of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide and its long-term safety profile.
Méthodes De Synthèse
The synthesis of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline with 2-ethoxybenzoyl chloride in the presence of triethylamine to produce 2-ethoxy-N-(2-fluorophenyl)benzamide. This intermediate is then treated with piperazine in the presence of triethylamine to produce 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. The overall yield of 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is approximately 60%.
Applications De Recherche Scientifique
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects against ischemia-reperfusion injury in rat models. In psychiatry, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, 4-(2-ethoxyphenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-18-10-6-5-9-17(18)22-11-13-23(14-12-22)19(24)21-16-8-4-3-7-15(16)20/h3-10H,2,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQWWWPPGNAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyphenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)
![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)


![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![3-{[(4-bromophenyl)sulfonyl]amino}benzamide](/img/structure/B5294598.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)
